molecular formula C15H24N2O4S B513311 2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941257-10-9

2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513311
CAS No.: 941257-10-9
M. Wt: 328.4g/mol
InChI Key: FRFBVNZMFWVIPV-UHFFFAOYSA-N
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Description

2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound of significant interest in neuroscience research, particularly in the study of neurotransmitter transporters. Structurally, it features a piperazine ring core substituted with a phenylsulfonyl group and an ethanol side chain, a design characteristic of ligands targeting monoamine transporter proteins . This molecular architecture is strategically engineered to investigate structure-activity relationships at key biological targets, with a pronounced focus on the dopamine transporter (DAT) . Research into piperazine-based sulfonyl compounds provides valuable insights for developing pharmacological tools to study psychostimulant use disorders . Compounds within this class are investigated for their potential to stabilize specific, often inward-facing, conformations of the DAT, a mechanism distinct from that of classical stimulants . This atypical profile is a critical area of study for developing potential therapeutic agents that may modulate dopamine reuptake without exhibiting abuse liability . The primary research value of this compound lies in its utility as a chemical probe for elucidating the complex binding modes and functional outcomes at the DAT and potentially the serotonin transporter (SERT). It serves as a key intermediate in structure-activity relationship (SAR) campaigns aimed at optimizing binding affinity, metabolic stability, and selectivity for transporter proteins . The 2-methoxy-4,5-dimethylphenyl sulfonyl moiety is a critical structural feature explored in these campaigns to enhance molecular interactions within the transporter binding pockets and improve overall drug-like properties, including central nervous system (CNS) permeability . This product is intended for laboratory research use only by trained professionals. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-12-10-14(21-3)15(11-13(12)2)22(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFBVNZMFWVIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine

The introduction of the 2-methoxy-4,5-dimethylphenylsulfonyl group to piperazine is typically achieved via reaction with the corresponding sulfonyl chloride.

Procedure :

  • Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride :

    • The sulfonyl chloride precursor is prepared by chlorination of 2-methoxy-4,5-dimethylbenzenesulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

    • Reaction conditions: Reflux in anhydrous dichloromethane (DCM) for 6–8 hours, followed by distillation under reduced pressure.

  • Piperazine Sulfonylation :

    • Piperazine is reacted with 1 equivalent of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in DCM or tetrahydrofuran (THF) at 0–5°C.

    • A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction.

    • Critical consideration : Excess piperazine (2–3 equivalents) ensures monosubstitution, minimizing disulfonylated byproducts.

Example :

A mixture of piperazine (8.6 g, 0.1 mol) and TEA (14 mL, 0.1 mol) in DCM (100 mL) was cooled to 0°C. 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (24.5 g, 0.1 mol) in DCM (50 mL) was added dropwise over 1 hour. The reaction was stirred at room temperature for 12 hours, washed with water (3 × 50 mL), and dried over MgSO₄. Evaporation yielded 4-(2-methoxy-4,5-dimethylphenylsulfonyl)piperazine as a white solid (28.1 g, 85% yield).

Alkylation with 2-Chloroethanol

The ethanol side chain is introduced via nucleophilic substitution of the remaining piperazine nitrogen with 2-chloroethanol.

Procedure :

  • Reaction Setup :

    • 4-(2-Methoxy-4,5-dimethylphenylsulfonyl)piperazine (1 equivalent) is dissolved in acetonitrile or DMF.

    • 2-Chloroethanol (1.2 equivalents) and potassium carbonate (2 equivalents) are added.

    • The mixture is heated to 60–80°C for 12–24 hours.

  • Workup :

    • The reaction is filtered to remove salts, and the solvent is evaporated.

    • The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Example :

4-(2-Methoxy-4,5-dimethylphenylsulfonyl)piperazine (20 g, 0.06 mol), 2-chloroethanol (5.4 mL, 0.072 mol), and K₂CO₃ (16.6 g, 0.12 mol) in DMF (150 mL) were stirred at 70°C for 18 hours. After filtration and solvent removal, the residue was recrystallized from ethanol to afford the title compound as a crystalline solid (18.2 g, 78% yield).

Optimization Strategies

Regioselectivity Control

  • Excess Piperazine : Using 2–3 equivalents of piperazine during sulfonylation suppresses disubstitution.

  • Low-Temperature Sulfonylation : Slow addition of sulfonyl chloride at 0–5°C minimizes di-reactivity.

Solvent and Base Selection

  • Sulfonylation : Polar aprotic solvents (DCM, THF) with TEA or pyridine enhance reactivity.

  • Alkylation : DMF or acetonitrile with K₂CO₃ facilitates nucleophilic substitution.

Challenges and Mitigation

Byproduct Formation

  • Disulfonylated Piperazine : Addressed by stoichiometric control and excess piperazine.

  • O-Alkylation : Minimized by using non-polar solvents and avoiding strong bases like NaH.

Purification Difficulties

  • Column Chromatography : Essential for separating monosubstituted products from di-substituted analogs.

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various piperazine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various research applications:

  • Antipsychotic Properties :
    • Research indicates that compounds similar to this one show significant affinity for dopamine receptors, particularly D2 and D4 subtypes. These interactions are crucial for developing antipsychotic medications aimed at treating conditions such as schizophrenia and bipolar disorder. Studies have demonstrated IC50 values as low as 0.057 nM for D4 receptors, suggesting potent antipsychotic potential .
  • Antidepressant Effects :
    • The compound has been evaluated for its influence on serotonin receptor activity, which is essential in the treatment of depression. Its structural analogs have shown promising results in modulating serotonin pathways, potentially alleviating depressive symptoms .
  • Neuroprotective Effects :
    • Preliminary studies suggest neuroprotective properties by modulating oxidative stress and inhibiting neuroinflammatory responses. This could contribute to neuronal survival in pathological conditions, making it a candidate for further exploration in neurodegenerative diseases .

Dopamine Receptor Binding

In a study assessing the binding affinities of various piperazine derivatives, this compound demonstrated significant selectivity towards D4 receptors compared to other subtypes. This selectivity is essential for minimizing side effects commonly associated with antipsychotic medications .

Behavioral Studies

Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects. These findings align with its proposed mechanism of action involving serotonin modulation .

Oxidative Stress Assessment

In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. This suggests a protective role against neurodegeneration .

Mechanism of Action

The mechanism of action of 2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, leading to diverse biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate multiple biological processes.

Comparison with Similar Compounds

Structural Modifications in Piperazine Sulfonyl Derivatives

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituent on Piperazine Sulfonyl Group Substituent Molecular Weight Key Features
2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol (Target) Ethanol 2-Methoxy-4,5-dimethylphenyl ~342* Hydroxyl group for H-bonding; electron-donating methoxy and dimethyl groups
3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine Pyridazine-thiophene 2-Methoxy-4,5-dimethylphenyl 444.6 Larger heterocyclic system; potential π-π stacking with thiophene
2-{4-[2-(4-Methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol Ethanol 4-Methylsulfanylphenylimidazopyridine 382.5 Imidazopyridine moiety may enhance kinase inhibition
1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol Ethanol 2,5-Difluorophenyl Fluorine atoms increase lipophilicity and metabolic stability
2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one Hydroxyethanone Ketone group reduces H-bonding but improves metabolic stability

*Estimated based on molecular formula.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s ethanol group improves aqueous solubility compared to ethanone derivatives (e.g., ), but its dimethylphenyl group may reduce it relative to smaller substituents like fluorine .
  • Lipophilicity : The methoxy and dimethyl groups confer moderate lipophilicity, enhancing membrane permeability compared to polar analogs but less than fluorinated derivatives (e.g., 2,5-difluorophenyl in ) .
  • Metabolic Stability: Ethanol’s hydroxyl group may increase susceptibility to glucuronidation, whereas ethanone () or fluorinated analogs () resist phase II metabolism .

Biological Activity

2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a sulfonamide compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H24N2O4S
  • Molecular Weight : 320.43 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Type Findings Reference
In vitro cytotoxicityExhibited significant cytotoxic effects on cancer cell lines (e.g., MCF-7 and MDA-MB-231).
Antimicrobial testingShowed activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) established.
Enzymatic inhibitionInhibited cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory effects demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in vitro. This suggests its potential use in conditions characterized by chronic inflammation.

Discussion

The biological activity of this compound highlights its versatility as a therapeutic agent. Its ability to inhibit specific enzymes and interact with cellular receptors positions it as a promising candidate for further research in drug development.

Q & A

Basic: What are the standard synthetic routes for 2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling reactions between sulfonyl-piperazine intermediates and ethanolamine derivatives. Key steps include:

  • Coupling Reagents : Use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TEA (triethylamine) in DMF (dimethylformamide) to activate carboxyl groups for amide bond formation .
  • Purification : Reverse-phase chromatography is critical for isolating the compound with ≥95% purity. Optimizing gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) improves yield .
  • Yield Enhancement : Pre-activation of carboxylic acid intermediates and strict control of reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to activated ester) minimizes side products .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., sulfonyl, methoxy, dimethylphenyl groups). Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperazine CH2 groups (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode verifies molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • HPLC-PDA : Purity >98% is confirmed using C18 columns (4.6 × 250 mm, 5 µm) with UV detection at 254 nm .

Advanced: How can researchers design PROTAC molecules incorporating this compound to target proteins like BCL-XL?

  • Linker Design : Attach the compound to an E3 ligase recruiter (e.g., VHL or CRBN ligand) via polyethylene glycol (PEG) or alkyl linkers. Optimal linker length (e.g., 8–12 atoms) ensures ternary complex formation .
  • Bifunctional Validation : Use cellular assays (e.g., Western blot) to confirm target degradation (BCL-XL) and proteasome dependence (via MG132 inhibition) .
  • Structural Modeling : Molecular docking (e.g., Schrödinger Suite) predicts binding affinity between the compound and the target protein’s hydrophobic pocket .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across experimental models?

  • Dose-Response Curves : Compare IC50 values in cell lines (e.g., cancer vs. non-cancer) under standardized conditions (e.g., 72-hour exposure, 10% FBS media) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
  • Model Selection : Validate findings in orthogonal models (e.g., 3D spheroids vs. 2D monolayers) to account for microenvironmental variability .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions, given limited existing data?

  • Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions for 24–72 hours .
  • Analytical Monitoring : Track degradation via UPLC-MS (e.g., Waters Acquity) to identify breakdown products (e.g., sulfonic acid derivatives) .
  • Storage Recommendations : Lyophilized samples stored at -80°C in amber vials show minimal degradation over 6 months .

Basic: What methodologies are recommended for designing in vitro and in vivo toxicity studies given limited toxicological data?

  • In Vitro : Use MTT assays on primary hepatocytes to assess cytotoxicity (48-hour exposure, 10–100 µM range). Include positive controls (e.g., cisplatin) .
  • In Vivo : Conduct acute toxicity tests in rodents (e.g., OECD 423 guidelines) with endpoints like organ weight, histopathology, and serum ALT/AST levels .
  • Metabolic Stability : Evaluate hepatic clearance using microsomal incubations (human/rat) with LC-MS quantification .

Advanced: How can the compound’s role in apoptosis pathways via BCL-2 family proteins be investigated?

  • Protein Interaction Assays : Co-immunoprecipitation (Co-IP) with BCL-2/BCL-XL in transfected HEK293 cells .
  • Caspase Activation : Measure caspase-3/7 activity via luminescent assays (e.g., Caspase-Glo®) in treated Jurkat cells .
  • Synergy Studies : Combine with ABT-263 (BCL-2 inhibitor) to assess additive/synergistic effects in resistant cancer models .

Basic: How can solubility profiles be determined experimentally?

  • Shake-Flask Method : Saturate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C for 24 hours. Filter (0.22 µm) and quantify via UV spectrophotometry .
  • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to measure melting point depression in solvent mixtures .

Advanced: What approaches are effective for structure-activity relationship (SAR) studies targeting piperazine-sulfonyl derivatives?

  • Substituent Variation : Synthesize analogs with halogenated (e.g., 4-Cl) or bulkier aryl groups (e.g., biphenyl) to probe steric effects .
  • Biological Screening : Test analogs in kinase inhibition panels (e.g., Eurofins) to map selectivity .
  • Computational SAR : Generate QSAR models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How can forced degradation studies be designed to identify breakdown products and mechanisms?

  • Photolytic Stress : Expose to UV light (300–400 nm) for 48 hours and analyze via LC-MS/MS for sulfoxide or demethylated products .
  • Hydrolytic Pathways : Monitor pH-dependent hydrolysis (pH 1–13) at 37°C, focusing on sulfonamide bond cleavage .
  • Oxidative Susceptibility : Treat with tert-butyl hydroperoxide (t-BHP) to simulate oxidative metabolism .

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